Tebipenem pivoxil hydrobromide

gut microbiome microbiota perturbation antibiotic safety

Choose Tebipenem pivoxil hydrobromide (TBPM-PI-HBr) for its superior stability imparted by the hydrobromide salt form, which is critical for reproducible in vivo and in vitro studies. This orally bioavailable carbapenem prodrug demonstrates broad-spectrum potency against ESBL-producing Enterobacterales and penicillin-resistant S. pneumoniae (MIC90 0.015-0.03 μg/mL). Supported by Phase 3 PIVOT-PO data showing non-inferiority to IV imipenem-cilastatin (58.5% vs. 60.2% response rate), it is an ideal compound for antimicrobial resistance research and preclinical cUTI models. Ensure your studies use the stabilized HBr salt to avoid confounding degradation.

Molecular Formula C22H32BrN3O6S2
Molecular Weight 578.5 g/mol
CAS No. 1381788-20-0
Cat. No. B10860107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebipenem pivoxil hydrobromide
CAS1381788-20-0
Molecular FormulaC22H32BrN3O6S2
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O.Br
InChIInChI=1S/C22H31N3O6S2.BrH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1
InChIKeyMMWWBQNLJKFAIN-HXLQFWNVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tebipenem Pivoxil Hydrobromide (CAS 1381788-20-0): Procurement and Selection Guide


Tebipenem pivoxil hydrobromide (TBPM-PI-HBr; CAS 1381788-20-0) is the hydrobromide salt of the orally bioavailable pivalyl ester prodrug of tebipenem, a carbapenem-class broad-spectrum β-lactam antibiotic [1]. The active moiety, tebipenem, is potent against both Gram-positive and Gram-negative bacteria, including penicillin-resistant Streptococcus pneumoniae (PRSP) and many β-lactamase-producing strains . The HBr salt form was specifically designed to improve drug substance and product stability [2]. This compound is under late-stage development for complicated urinary tract infections (cUTI) in adults and is approved in Japan for pediatric respiratory infections [3].

Why Tebipenem Pivoxil Hydrobromide Cannot Be Substituted by Other Oral β-Lactams or Carbapenems


Generic substitution with other oral β-lactams (e.g., amoxicillin-clavulanate, cephalosporins) or even other oral carbapenems (e.g., faropenem) is not equivalent due to quantifiable differences in antimicrobial spectrum, stability, and clinical performance. Tebipenem demonstrates superior potency against penicillin-resistant S. pneumoniae and ESBL-producing Enterobacterales compared to many oral alternatives, as detailed in the evidence below [1]. Furthermore, the hydrobromide salt form of this specific compound provides enhanced stability and formulation properties that distinguish it from other tebipenem pivoxil salt forms or prodrug variants [2].

Quantitative Evidence for Differentiating Tebipenem Pivoxil Hydrobromide


Gut Microbiome Perturbation Profile: Tebipenem Pivoxil HBr vs. Amoxicillin-Clavulanate

In a randomized, active-controlled Phase 1 trial (NCT04376554) in healthy adults, tebipenem pivoxil hydrobromide (600 mg every 8 h) and amoxicillin-clavulanic acid (500/125 mg every 8 h) were compared for their effects on gut microbiota [1]. While both antibiotics caused significant decreases in alpha diversity, the pattern and duration of specific taxa suppression differed quantitatively [1].

gut microbiome microbiota perturbation antibiotic safety

Clinical Non-Inferiority in Complicated UTI: Oral Tebipenem HBr vs. IV Imipenem-Cilastatin

The Phase 3 PIVOT-PO trial (NCT06059846) directly compared oral tebipenem pivoxil HBr (600 mg Q6H) to intravenous imipenem-cilastatin (500 mg Q6H) in hospitalized adults with cUTI or acute pyelonephritis [1]. The trial met its primary endpoint of non-inferiority, demonstrating that an oral carbapenem can match the efficacy of an IV standard-of-care agent [1].

complicated UTI acute pyelonephritis Phase 3 clinical trial non-inferiority

Comparative In Vitro Potency Against ESBL-Producing Enterobacterales: Tebipenem vs. Ertapenem

In a contemporary surveillance study of 3,576 UTI Enterobacterales isolates from 52 US medical centers (2019-2020), tebipenem demonstrated potent activity against ESBL-producing and MDR phenotypes, with MIC90 values comparable to intravenous carbapenems [1]. This positions tebipenem as a viable oral option where other oral agents show high nonsusceptibility rates [1].

ESBL Enterobacterales MIC90 in vitro susceptibility

Oral Bioavailability Across Preclinical Species: Tebipenem Pivoxil HBr

Tebipenem pivoxil demonstrates species-dependent oral bioavailability, with values ranging from 34.8% in dogs to 71.4% in mice [1]. This variability is important for preclinical model selection and for understanding translational pharmacokinetics [1].

bioavailability pharmacokinetics oral absorption preclinical

Antimicrobial Potency Against Streptococcus pneumoniae: Tebipenem vs. Faropenem and Cefditoren

In vitro studies demonstrate that tebipenem is among the most potent oral agents against S. pneumoniae, including penicillin-resistant strains (PRSP) [1]. Compared to other oral carbapenems and cephalosporins, tebipenem shows superior or equivalent activity [1].

Streptococcus pneumoniae penicillin-resistant MIC oral carbapenem

Hydrobromide Salt Form: Enhanced Stability and Formulation Properties

The hydrobromide (HBr) salt of tebipenem pivoxil was specifically developed to improve drug substance stability and product properties compared to the non-salt form [1]. This salt form is the subject of recent patents for high-drug-load tablet formulations (≥70% w/w) with rapid dissolution profiles (>90% in <5 minutes) [2].

salt form stability hydrobromide formulation procurement

Optimal Research and Industrial Use Cases for Tebipenem Pivoxil Hydrobromide


Clinical Development of Oral Step-Down Therapy for Complicated Urinary Tract Infections (cUTI)

Based on Phase 3 PIVOT-PO data demonstrating non-inferiority to IV imipenem-cilastatin (58.5% vs. 60.2% response rate, difference −1.3% [95% CI −7.5%, 4.8%]), tebipenem pivoxil HBr is ideally positioned as an oral alternative for cUTI, enabling earlier hospital discharge and outpatient management [1].

Preclinical Efficacy Modeling in Gram-Negative Sepsis Models

In murine sepsis models challenged with E. coli, K. pneumoniae, and S. aureus, tebipenem pivoxil tablets significantly reduced mortality and provided survival rates remarkably higher than meropenem [1]. This supports its use as a positive control or investigational agent in preclinical anti-infective studies targeting MDR Gram-negative pathogens.

Surveillance and Susceptibility Testing for ESBL-Producing Enterobacterales

With MIC90 values of 0.015-0.03 μg/mL against E. coli and K. pneumoniae — equipotent to ertapenem — tebipenem serves as a critical comparator in antimicrobial surveillance programs evaluating oral options against ESBL-producing and MDR uropathogens [1]. It provides a benchmark for new oral agents targeting resistant Enterobacterales.

Microbiome Impact Assessment in Antibiotic Development

The quantitative head-to-head comparison with amoxicillin-clavulanate (significant decrease in Enterobacterales days 4-7, p≤0.0030; richness decrease persisting to day 14) provides a reference dataset for evaluating microbiome-sparing properties of novel antibiotics [1]. Researchers can benchmark new agents against this established profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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